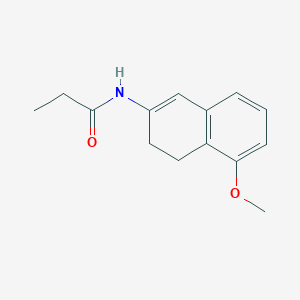
N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide” is a chemical compound with the CAS Number: 1321942-91-9 . It has a molecular weight of 231.29 and its IUPAC name is N-(5-methoxy-3,4-dihydronaphthalen-2-yl)propionamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO2/c1-3-14(16)15-11-7-8-12-10(9-11)5-4-6-13(12)17-2/h4-6,9H,3,7-8H2,1-2H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Heterocyclic Naphthalimides in Medicinal Chemistry
Naphthalimide compounds, including those related to N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide, are pivotal in medicinal chemistry due to their broad biological activities. These nitrogen-containing aromatic heterocycles exhibit remarkable interaction capabilities with various biological targets such as DNA, enzymes, and receptors. Their applications span across anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Additionally, they serve as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their diverse potential in medicinal applications and biological studies. The ongoing research into naphthalimide derivatives underscores their importance in developing new therapeutic agents and diagnostic tools (Gong et al., 2016).
Naphthalene Derivatives in Genotoxicity Studies
Research into the genotoxic potential of naphthalene derivatives, including 1,4-Naphthoquinone, a compound structurally related to N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide, has provided significant insights. These studies reveal that while such compounds do not induce gene mutations, they exhibit clastogenic effects in vitro. This dichotomy between in vitro clastogenicity and in vivo non-genotoxicity suggests a complex mechanism of action, likely mediated through reactive oxygen species. The understanding of naphthalene derivatives' genotoxic potential is crucial for assessing their safety and therapeutic applications (Fowler et al., 2018).
Applications in Corrosion Inhibition
The structural characteristics of naphthalene derivatives, including their extensive conjugated π-electron systems, make them effective corrosion inhibitors. This property is particularly valuable in industrial applications where metal preservation is crucial. Studies have shown that naphthalene and its derivatives can form strong chelating complexes with metal atoms, protecting against corrosion. Such applications demonstrate the versatility of naphthalene derivatives beyond their biological effects, extending into areas of industrial significance (Verma et al., 2021).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Propriétés
IUPAC Name |
N-(5-methoxy-3,4-dihydronaphthalen-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-14(16)15-11-7-8-12-10(9-11)5-4-6-13(12)17-2/h4-6,9H,3,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVRHCSRUYRDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CC1)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2586495.png)
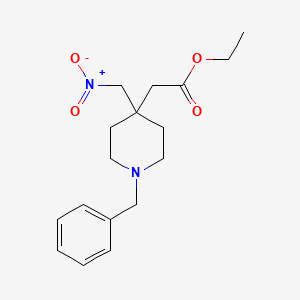
![2-[5-(4-methylphenyl)tetrazol-2-yl]-N-phenylacetamide](/img/structure/B2586497.png)
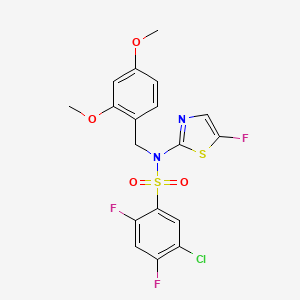
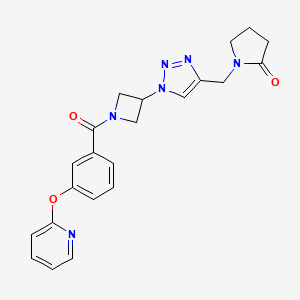
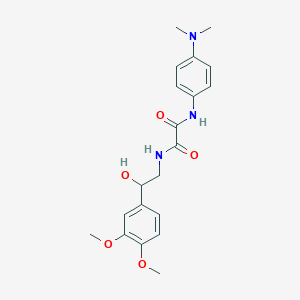
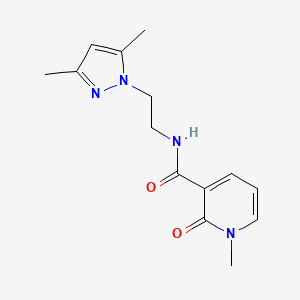
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluoro-N-({3-[(2-{[4-(trifluoromethyl)phenyl]methylene}hydrazino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)benzenesulfonamide](/img/structure/B2586510.png)
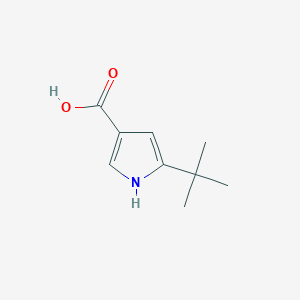
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2586513.png)
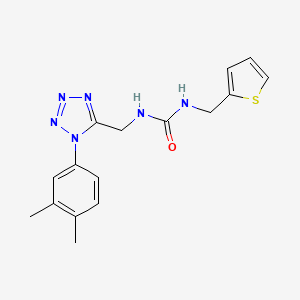
![4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid](/img/structure/B2586515.png)
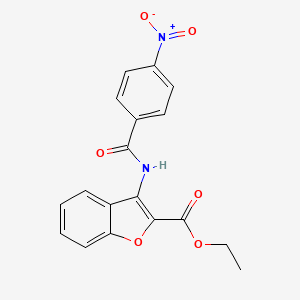
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586517.png)